molecular formula C20H25N3O3S B2672170 2-(2-Methoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864860-14-0

2-(2-Methoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2672170
CAS No.: 864860-14-0
M. Wt: 387.5
InChI Key: OFWYWKFKEHHMQJ-UHFFFAOYSA-N
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Description

Historical Development of the Thienopyridine Scaffold

The thienopyridine scaffold emerged as a pharmacologically significant structure in the mid-20th century, initially investigated for its structural resemblance to purine bases. Early work focused on synthesizing analogs of adenine and guanine to exploit their biological activity. The discovery of ticlopidine in the 1970s marked a pivotal shift, as researchers recognized the antiplatelet potential of thienopyridines. Ticlopidine’s development originated from efforts to modify thienopyridine-based anti-inflammatory agents, such as tinoridine, leading to unexpected antiplatelet effects in rodent models. This serendipitous finding catalyzed further exploration, culminating in the synthesis of clopidogrel, a second-generation thienopyridine with improved safety and efficacy.

The synthetic evolution of thienopyridines has relied heavily on cyclocondensation strategies. For instance, the Thorpe-Ziegler reaction enabled the formation of thieno[3,4-d]pyrimidines from mercaptocarbonitrile precursors, while the Gewald reaction facilitated access to 2-aminothiophene derivatives. These methodologies laid the groundwork for diversifying substituents and optimizing pharmacokinetic properties. Notably, the introduction of methyl groups at strategic positions (e.g., 5,5,7,7-tetramethyl in the target compound) has been shown to enhance metabolic stability and receptor binding.

Classification of 2-(2-Methoxybenzamido)-5,5,7,7-Tetramethyl-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxamide

This compound belongs to the tetrahydrothieno[2,3-c]pyridine subclass, characterized by a partially saturated bicyclic system fused at the 2,3-positions of the thiophene ring (Table 1). Its classification is further defined by:

  • Core Structure : A tetrahydrothieno[2,3-c]pyridine backbone, which confers rigidity and planar geometry conducive to π-π stacking interactions.
  • Substituents :
    • A 2-methoxybenzamido group at position 2, which may engage in hydrogen bonding with biological targets.
    • Tetramethyl substituents at positions 5 and 7, enhancing lipophilicity and steric shielding against enzymatic degradation.
    • A carboxamide group at position 3, providing a polar moiety for solubility and target recognition.

Table 1: Structural Comparison of Select Thienopyridine Derivatives

Compound Core Structure Key Substituents Pharmacological Activity
Ticlopidine Thieno[3,2-c]pyridine Chlorophenyl, methyl Antiplatelet
Clopidogrel Thieno[3,2-c]pyridine Methoxycarbonyl, methyl Antiplatelet
Target Compound Tetrahydrothieno[2,3-c]pyridine 2-Methoxybenzamido, tetramethyl, carboxamide Under investigation

The tetrahydro modification (4,5,6,7-tetrahydro) distinguishes this compound from fully aromatic thienopyridines, potentially reducing electrophilic reactivity and associated toxicity. The methoxybenzamido group parallels structural motifs in kinase inhibitors, suggesting possible applications in oncology or inflammatory diseases.

Significance in Heterocyclic Medicinal Chemistry

The structural complexity of this compound underscores its value in drug discovery. Key attributes include:

  • Synthetic Versatility : The tetrahydrothieno[2,3-c]pyridine core can be functionalized at multiple positions using established protocols, such as cyclocondensation of aminothiophenes with carbonyl reagents. For example, the carboxamide group at position 3 could be synthesized via nucleophilic substitution of a chloro intermediate with ammonia.
  • Structure-Activity Relationship (SAR) Insights :
    • The 2-methoxybenzamido group may mimic tyrosine residues in enzyme active sites, enabling competitive inhibition.
    • Tetramethyl substituents likely improve membrane permeability, as evidenced by enhanced logP values in analogous compounds.
    • The carboxamide at position 3 introduces hydrogen-bonding capacity, critical for target engagement.

Table 2: Synthetic Routes for Tetrahydrothieno[2,3-c]Pyridine Derivatives

Step Reaction Type Reagents/Conditions Yield (%) Reference
1 Cyclocondensation Malononitrile, H2SO4, 80°C 65–78
2 Amidation 2-Methoxybenzoyl chloride, DMF 82
3 Methylation Methyl iodide, K2CO3, acetone 90

These features position the compound as a promising scaffold for developing inhibitors of purine-binding enzymes or G-protein-coupled receptors. Its tetrahedral geometry at the saturated carbons may also favor binding to allosteric sites, a property underexplored in earlier thienopyridines.

Properties

IUPAC Name

2-[(2-methoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-19(2)10-12-14(16(21)24)18(27-15(12)20(3,4)23-19)22-17(25)11-8-6-7-9-13(11)26-5/h6-9,23H,10H2,1-5H3,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWYWKFKEHHMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminothiophene derivative and a β-ketoester. The reaction is usually carried out in the presence of a strong acid catalyst under reflux conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction using an appropriate amine and a carboxylic acid derivative, such as an acid chloride or an ester.

    Methoxybenzamido Substitution: The methoxybenzamido group is typically introduced through a nucleophilic substitution reaction, where a methoxybenzoyl chloride reacts with the amine group on the thieno[2,3-c]pyridine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic methoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily investigated for its potential therapeutic applications:

  • Antithrombotic Activity : Due to its structural similarity to known antiplatelet agents like clopidogrel and ticlopidine, it is being studied for its ability to inhibit platelet aggregation and treat thrombosis-related conditions.
  • Anti-inflammatory Properties : Research indicates that thienopyridines may possess anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties against certain pathogens, potentially contributing to the development of new antibiotics.

Chemical Reactivity Studies

The compound serves as a model for understanding the reactivity of thienopyridines in various chemical reactions. Its unique structure allows researchers to explore:

  • Cyclization Reactions : The synthesis routes involving cyclization reactions help elucidate mechanisms pertinent to the formation of thienopyridine derivatives.
  • Functional Group Transformations : The introduction of different functional groups through substitution reactions can be studied to optimize the compound's biological activity.

Industrial Applications

In the pharmaceutical industry, 2-(2-Methoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide could serve as an intermediate in the synthesis of more complex medicinal compounds. Its unique properties may facilitate the development of novel drugs targeting various diseases.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[2,3-c]pyridine core can interact with active sites of enzymes, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Modifications

The tetrahydrothieno[2,3-c]pyridine scaffold is highly versatile, allowing modifications at positions 2, 3, and 4. Below is a comparative analysis of key derivatives:

Table 1: Key Structural Features and Substituents
Compound Name / ID Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Reference
Target Compound 2-(2-Methoxybenzamido), 3-carboxamide 483.6 (calculated) Methoxy, carboxamide, tetramethyl
Compound 7c () 2-(3-Trifluoromethylbenzoyl), 6-(2-chlorobenzoyl) 567.05 Trifluoromethyl, chlorobenzoyl
CID_4088395 () 2-Benzo[d]thiazole-2-carboxamido, 3-methyl ester 485.6 (calculated) Benzo[d]thiazole, ester
Oprea1_251277 () 4-Dimethylsulfamoylbenzamido, N,6-dimethyl 479.6 (calculated) Sulfamoyl, dimethyl
Key Observations:
  • Electron-Withdrawing Groups : Compound 7c () incorporates trifluoromethyl and chlorobenzoyl groups, which enhance electrophilicity and may improve binding to hydrophobic pockets in target proteins .
  • Polar Groups : The dimethylsulfamoyl group in Oprea1_251277 () increases polarity, which could enhance water solubility but reduce membrane permeability .
Key Observations:
  • TNF-alpha Inhibition: Analogs in and exhibit nanomolar efficacy, suggesting that the tetrahydrothieno[2,3-c]pyridine core is critical for anti-inflammatory activity. The target compound’s methoxy group may modulate TNF-alpha binding .
  • Anti-Mycobacterial Activity : Substituent position and hydrophobicity (e.g., methyl groups) strongly influence activity, as shown by 3D-QSAR models .
  • Antiplatelet Effects : Compound C1 () outperforms ticlopidine, indicating that electron-donating groups (e.g., methoxy in the target compound) may enhance platelet receptor antagonism .

Physicochemical and Pharmacokinetic Properties

The target compound’s tetramethyl groups and methoxybenzamide substituent likely confer moderate lipophilicity (clogP ~3.5), balancing membrane permeability and solubility. In contrast:

  • Compound 7c (): Higher molecular weight (567.05 g/mol) and lipophilicity (clogP ~4.2) due to halogenated substituents, which may limit oral bioavailability .
  • Oprea1_251277 (): Polar sulfamoyl group reduces clogP (~2.8), favoring renal excretion but requiring prodrug strategies for CNS penetration .

Biological Activity

The compound 2-(2-Methoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide belongs to a class of fused thiophene derivatives known for their diverse biological activities. This article reviews the synthesis and biological properties of this compound and its analogs, focusing on their potential therapeutic applications.

Chemical Structure

The structural formula of the compound is characterized by a tetrahydrothieno[2,3-c]pyridine core substituted with a methoxybenzamido group and a carboxamide moiety. The presence of these functional groups is believed to enhance its biological activity.

Biological Activity

Research has demonstrated that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit various biological activities including:

  • Antimicrobial Activity : Several studies have reported that tetrahydrothieno derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The methoxybenzamido substitution is thought to contribute to this effect by enhancing lipophilicity and facilitating membrane penetration .
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Various analogs have been tested against different cancer cell lines, demonstrating cytotoxic effects attributed to apoptosis induction and cell cycle arrest mechanisms .
  • Anti-inflammatory Effects : Some studies indicate that compounds with similar structures can modulate inflammatory pathways. This includes the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits cytokine production

Table 2: Structure-Activity Relationship (SAR) Insights

Compound VariationBiological ActivityRemarks
Methoxybenzamido groupEnhanced antimicrobialIncreased membrane permeability
Carboxamide substitutionImproved anticancer activityFacilitates interaction with target sites
Tetrahydrothieno coreBroad spectrum activityEssential for biological efficacy

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial effectiveness of various tetrahydrothieno derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) in the low micromolar range for several compounds, showcasing their potential as lead candidates for antibiotic development .
  • Cytotoxicity Assays : In vitro assays on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound induces significant cytotoxicity with an IC50 value in the nanomolar range. Mechanistic studies revealed that the compound triggers apoptosis via caspase activation pathways .
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Methoxybenzamido)-tetrahydrothieno[2,3-c]pyridine derivatives, and how can reaction conditions be optimized?

  • Methodology :

  • Route 1 : Utilize a one-pot, two-step reaction with acetic anhydride/acetic acid as solvent and sodium acetate as a catalyst. Reflux for 2 hours to achieve yields >65% (see analogous synthesis in ).

  • Route 2 : Employ thiouracil derivatives and anthranilic acid in sodium ethoxide/ethanol under reflux for 12 hours, followed by acidified ice-water quenching (yield ~57%) .

  • Optimization : Adjust solvent ratios (e.g., acetic anhydride:acetic acid = 1:2) and catalyst loading (e.g., 0.5 g fused NaOAc per 0.01 mol substrate) to improve yield and purity .

    • Key Data :
Reaction StepSolvent SystemCatalystTime (h)Yield (%)
CyclocondensationAcetic anhydride/AcOH (1:2)NaOAc268
Ring ClosureEthanolNaOEt1257

Q. How is structural characterization performed for this compound, and what spectral markers are critical?

  • Methodology :

  • 1H/13C NMR : Assign peaks using DMSO-d6 solvent. Key signals include aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.2–2.4 ppm) .
  • IR Spectroscopy : Identify carbonyl (1700–1750 cm⁻¹) and amide (3200–3400 cm⁻¹) stretches .
  • HRMS : Validate molecular ion peaks (e.g., m/z 386 [M⁺] for C₂₀H₁₀N₄O₃S) .

Advanced Research Questions

Q. What mechanistic insights explain the formation of the tetrahydrothieno[2,3-c]pyridine core during synthesis?

  • Methodology :

  • Intermediate Trapping : Use in-situ NMR to monitor cyclization steps, focusing on thiouracil derivatives reacting with anthranilic acid .

  • DFT Calculations : Model transition states to predict regioselectivity in benzylidene-substituted analogs (e.g., 2,4,6-trimethyl vs. 4-cyanobenzylidene derivatives) .

    • Contradiction Analysis :
  • Discrepancies in yields (68% vs. 57%) between routes may arise from steric hindrance in substituted benzaldehyde precursors .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodology :

  • Docking Studies : Use the crystal structure of Ethyl 7-methyl-3-oxo-5-phenyl analogs (space group P1, cell parameters a = 8.92 Å, b = 10.45 Å, c = 12.18 Å) as a template .
  • MD Simulations : Apply AMBER force fields to assess binding stability of the methoxybenzamido group in hydrophobic pockets .

Q. What strategies resolve contradictory spectral data (e.g., unexpected NOE correlations in NMR)?

  • Methodology :

  • Variable Temperature NMR : Probe dynamic effects in DMSO-d6 to distinguish tautomeric forms .
  • 2D NMR (COSY, HSQC) : Clarify ambiguous couplings (e.g., δ 7.29–7.41 ppm aromatic overlaps) .

Integration with Broader Research Frameworks

Q. How can this compound’s properties inform the design of novel heterocyclic frameworks in medicinal chemistry?

  • Methodology :

  • SAR Studies : Modify the methoxybenzamido group to assess impact on bioactivity (e.g., replace with cyano or nitro substituents) .
  • Theoretical Linkage : Align with CRDC subclass RDF2050103 (chemical engineering design) for scalable synthesis .

Q. What safety protocols are critical for handling tetrahydrothieno[2,3-c]pyridine derivatives?

  • Methodology :

  • Hazard Mitigation : Use fume hoods for reactions involving sodium ethoxide (flammable, corrosive) .
  • Emergency Protocols : Follow P201/P202 guidelines (obtain specialized instructions before use) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.